molecular formula C14H16N2O2 B13372873 2-methyl-N-(5-methyl-3-isoxazolyl)-2-phenylpropanamide

2-methyl-N-(5-methyl-3-isoxazolyl)-2-phenylpropanamide

Cat. No.: B13372873
M. Wt: 244.29 g/mol
InChI Key: SZXXLIFHWVVYCY-UHFFFAOYSA-N
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Description

2-methyl-N-(5-methyl-3-isoxazolyl)-2-phenylpropanamide is a chemical compound with the molecular formula C12H12N2O2 It is known for its unique structure, which includes an isoxazole ring, a phenyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-methyl-3-isoxazolyl)-2-phenylpropanamide typically involves the reaction of 2-methyl-2-phenylpropanamide with 5-methyl-3-isoxazolecarboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(5-methyl-3-isoxazolyl)-2-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The isoxazole ring and phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-methyl-N-(5-methyl-3-isoxazolyl)-2-phenylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-methyl-3-isoxazolyl)-2-phenylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(5-methyl-3-isoxazolyl)benzamide
  • 3-methyl-N-(5-methyl-3-isoxazolyl)benzamide
  • 4-methyl-N-(5-methyl-3-isoxazolyl)benzamide

Uniqueness

2-methyl-N-(5-methyl-3-isoxazolyl)-2-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylpropanamide

InChI

InChI=1S/C14H16N2O2/c1-10-9-12(16-18-10)15-13(17)14(2,3)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,15,16,17)

InChI Key

SZXXLIFHWVVYCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(C)(C)C2=CC=CC=C2

Origin of Product

United States

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